REACTION_CXSMILES
|
O1[C:5]2([CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(Cl)(=O)[C:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1.N1C=CC=CC=1.[O:27]1CCCC1>C(OCC)(=O)C>[C:3]([O:4][CH:5]1[CH2:6][CH2:7][C:8](=[O:11])[CH2:9][CH2:10]1)(=[O:27])[C:2]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)O
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in tetrahydrofuran (50 mL)
|
Type
|
ADDITION
|
Details
|
6 M hydrochloric acid (4.7 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 12 hr
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layer was successively washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |